molecular formula C12H16O3 B14510280 (6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate CAS No. 62742-68-1

(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate

Cat. No.: B14510280
CAS No.: 62742-68-1
M. Wt: 208.25 g/mol
InChI Key: BQUYVMLLQVGTIR-UHFFFAOYSA-N
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Description

(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate is a chemical compound known for its unique bicyclic structure. This compound is characterized by its two fused rings and an acetate functional group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate typically involves the reaction of a suitable bicyclic ketone with acetic anhydride in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the ketone group to an alcohol.

    Substitution: This reaction can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used under mild conditions.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or esters.

    Reduction: Products typically include alcohols.

    Substitution: Products vary depending on the nucleophile used, such as amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, (6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the specificity and activity of various enzymes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used as an intermediate in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl propionate
  • (6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl butyrate

Uniqueness

Compared to similar compounds, (6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate stands out due to its specific acetate functional group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62742-68-1

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl)methyl acetate

InChI

InChI=1S/C12H16O3/c1-7(13)15-6-8-4-11(14)10-5-9(8)12(10,2)3/h4,9-10H,5-6H2,1-3H3

InChI Key

BQUYVMLLQVGTIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=O)C2CC1C2(C)C

Origin of Product

United States

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